molecular formula C22H18N2O5S B2867458 (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 868675-48-3

(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2867458
CAS No.: 868675-48-3
M. Wt: 422.46
InChI Key: WBFRZRYILAQOFS-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining chromene and benzo[d]thiazole moieties, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the chromene and benzo[d]thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced analogs of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may enable it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its distinctive chemical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate include other chromene and benzo[d]thiazole derivatives. These compounds share structural similarities but may differ in their chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of chromene and benzo[d]thiazole moieties. This structural feature may confer distinct reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-12-8-13(2)20-15(9-12)24(11-19(26)28-3)22(30-20)23-21(27)18-10-16(25)14-6-4-5-7-17(14)29-18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFRZRYILAQOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.